molecular formula C14H19N5OS2 B292035 2-{[4-(ethylamino)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[4-(ethylamino)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B292035
M. Wt: 337.5 g/mol
InChI Key: VTRFYCAOKBNLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(ethylamino)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex heterocyclic compound. It features a pyrido[4,5]thieno[1,2-c]pyrimidine core, which is a fused ring system containing nitrogen and sulfur atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(ethylamino)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents and conditions is critical to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(ethylamino)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may use nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the molecule .

Scientific Research Applications

2-{[4-(ethylamino)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(ethylamino)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(ethylamino)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific substitution pattern and the presence of both ethylamino and sulfanylacetamide groups. This combination of functional groups contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H19N5OS2

Molecular Weight

337.5 g/mol

IUPAC Name

2-[[3-(ethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H19N5OS2/c1-3-16-12-11-8-4-5-19(2)6-9(8)22-13(11)18-14(17-12)21-7-10(15)20/h3-7H2,1-2H3,(H2,15,20)(H,16,17,18)

InChI Key

VTRFYCAOKBNLIC-UHFFFAOYSA-N

SMILES

CCNC1=C2C3=C(CN(CC3)C)SC2=NC(=N1)SCC(=O)N

Canonical SMILES

CCNC1=C2C3=C(CN(CC3)C)SC2=NC(=N1)SCC(=O)N

solubility

50.6 [ug/mL]

Origin of Product

United States

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